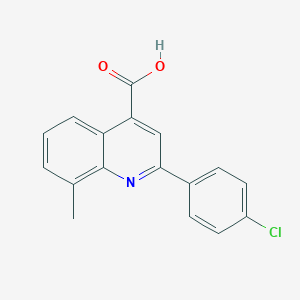
2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of quinoline derivatives, including those similar to 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid, involves several strategies. A notable method is the condensation and cyclization reactions of suitable precursors under acid catalysis, leading to the formation of the quinoline core structure. Such synthesis often incorporates chlorine and other substituents into the quinoline ring at various positions to yield the desired compound (Al-huniti, Zahra, & El-Abadelah, 2007).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid, is characterized by the presence of a quinoline core, substituted with various groups such as chlorophenyl and methyl groups. These substitutions influence the compound's geometric and electronic structure, impacting its chemical reactivity and physical properties. Studies have utilized X-ray crystallography to elucidate the precise molecular structures, revealing interactions such as hydrogen bonding and π-π stacking that stabilize the crystal structure (Butcher, Jasinski, Narayana, Sunil, & Yathirajan, 2007).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution and condensation reactions. The presence of electron-withdrawing groups such as the chlorophenyl moiety can activate the quinoline ring towards nucleophilic attack, facilitating the introduction of additional functional groups or modification of existing ones. These reactions expand the chemical versatility of quinoline derivatives, making them suitable for further chemical transformations (El-Badry, 2010).
Physical Properties Analysis
The physical properties of 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid, such as solubility, melting point, and crystal structure, are significantly influenced by its molecular structure. The presence of halogen atoms contributes to its lipophilicity, affecting its solubility in various solvents. The molecular interactions within the crystal lattice, including hydrogen bonding, dictate the compound's melting point and stability (Ukrainets, Sidorenko, & Slobodzyan, 2005).
Chemical Properties Analysis
2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid exhibits a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. The carboxylic acid group imparts acidic characteristics, enabling deprotonation and the formation of salts with bases. The quinoline nitrogen atom may act as a weak base, participating in the formation of hydrogen bonds and coordination compounds (Smith, Khoo, Chia, & Hynes, 1995).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives, which share a similar structure, have been found to affect a broad range of biological activities .
Pharmacokinetics
4-chlorophenylacetic acid, a related compound, is known to be soluble in water, ethanol, acetone, and diethyl ether , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid. For instance, DDT, a chlorinated organic insecticide, is known to be persistent in the environment due to its physicochemical properties . Similarly, the environmental stability and efficacy of 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid could be influenced by factors such as temperature, pH, and presence of other chemicals.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-3-2-4-13-14(17(20)21)9-15(19-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIYWPBMCVFZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285078 | |
| Record name | 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
107027-43-0 | |
| Record name | 2-(4-Chlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




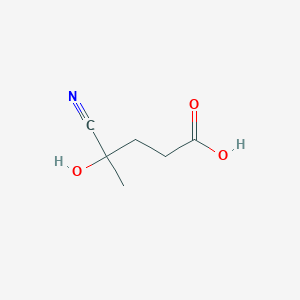

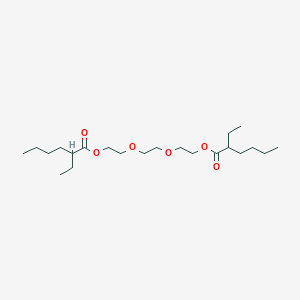
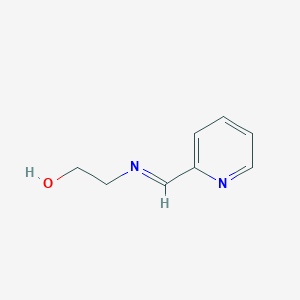
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
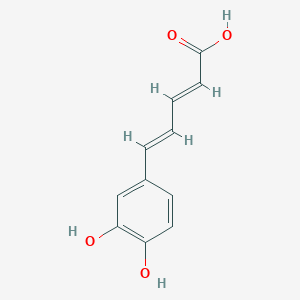

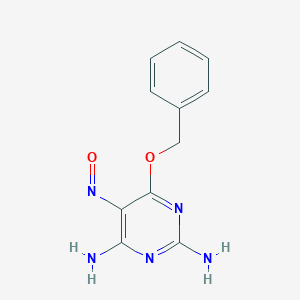
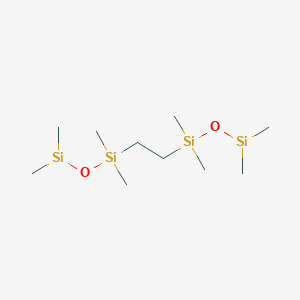
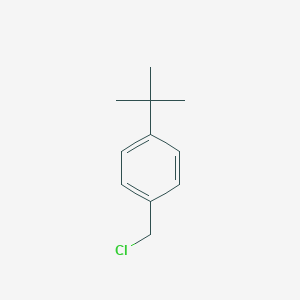

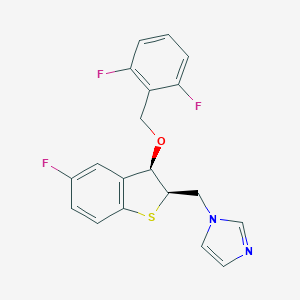
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)